molecular formula C16H18N2O B8211979 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8211979
M. Wt: 254.33 g/mol
InChI Key: ZECIAWBAXVMXKI-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole is a synthetic organic compound that features a quinoline moiety and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides or nitriles under acidic or basic conditions.

    Coupling of the Quinoline and Oxazole Rings: The final step involves coupling the quinoline and oxazole rings, which can be achieved through various cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or oxazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline or dihydrooxazole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline and oxazole rings can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)-2-(quinolin-2-yl)oxazole: Lacks the dihydro component, which may affect its reactivity and applications.

    2-(Quinolin-2-yl)-4,5-dihydrooxazole: Lacks the tert-butyl group, which may influence its solubility and stability.

    4-(tert-Butyl)-2-phenyl-4,5-dihydrooxazole: Contains a phenyl group instead of a quinoline moiety, which may alter its electronic properties.

Uniqueness

4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole is unique due to the presence of both the quinoline and oxazole rings, which confer distinct electronic and steric properties. The tert-butyl group further enhances its stability and solubility, making it a versatile compound for various applications.

Properties

IUPAC Name

4-tert-butyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h4-9,14H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECIAWBAXVMXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 3
4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 4
4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole

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